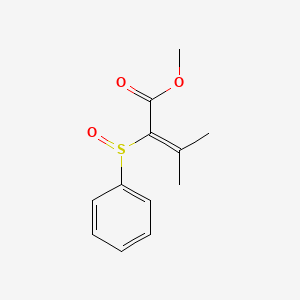
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is an organic compound that features a benzenesulfinyl group attached to a methylbut-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-methylbut-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate.
Reduction: Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate
- Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate
- Methyl 2-(benzenesulfinyl)-3-methylbut-2-ene
Comparison: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations. Additionally, the electronic properties of the sulfinyl group can influence the compound’s interactions with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
71143-36-7 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-9(2)11(12(13)15-3)16(14)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
PLIXTMQJPJQWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)OC)S(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995107.png)
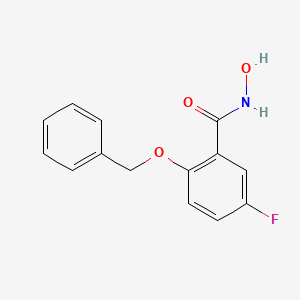

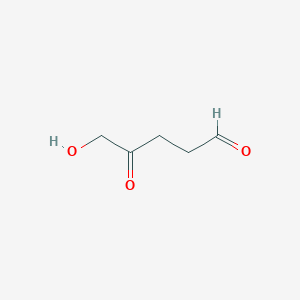
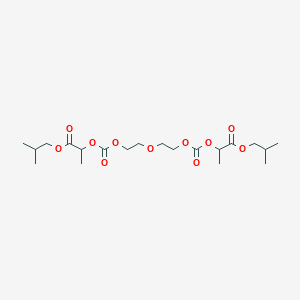
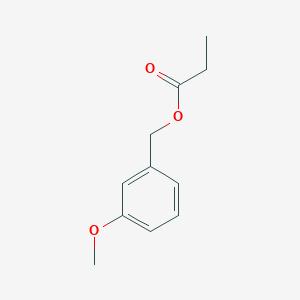
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)
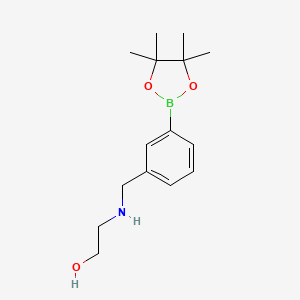
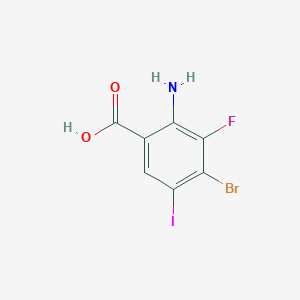
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
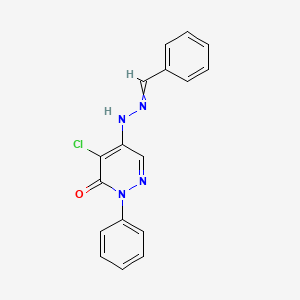
![N-[(4-methoxyphenyl)methyl]-3-methylsulfanylpropan-1-amine;hydrochloride](/img/structure/B13995176.png)
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
